(1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid

Chiral Chromatography Enantiomer Separation SFC Method Development

Ensure stereochemical fidelity in your chiral drug discovery or asymmetric synthesis workflow. This (R)-enantiomer (CAS 81702-53-6) provides a pre-installed C-1 stereocenter that eliminates late-stage chiral resolution, streamlines synthetic routes, and safeguards bioassay integrity against the 50% (S)-impurity found in the racemate (CAS 29427-69-8). Verified enantiomeric identity via chiral-phase SFC makes it a reliable, ready-to-differentiate chiral-pool building block for constructing (R)-configured indane-1-carboxylic acid derivatives and probing enantioselective 5-lipoxygenase inhibition.

Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
CAS No. 81702-53-6
Cat. No. B6617130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
CAS81702-53-6
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2C1=O)C(=O)O
InChIInChI=1S/C10H8O3/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8H,5H2,(H,12,13)/t8-/m1/s1
InChIKeyHXLJFMRZKCSTQD-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 81702-53-6): Chiral Indanone Scaffold for Enantioselective Synthesis and Biological Evaluation


(1R)-3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 81702-53-6) is the (R)-enantiomer of a γ-keto acid belonging to the indanone-1-carboxylic acid class. The compound features a bicyclic indane core bearing a ketone at position 3 and a carboxylic acid at position 1, with the (R) absolute configuration at C-1 conferring specific chiroptical properties distinct from its (S)-enantiomer (CAS 40985-43-1) and the racemate (CAS 29427-69-8) [1]. This chiral scaffold serves as a key synthetic intermediate for accessing enantiopure bioactive indane-1-carboxylic acid derivatives, and as a probe for studying stereospecific enzyme interactions, including lipoxygenase inhibition [2].

Why (1R)-3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid Cannot Be Interchanged with Racemic or (S)-Configured Analogues


In chiral drug discovery and asymmetric synthesis, enantiomeric identity is non-negotiable. The (R) and (S) enantiomers of 3-oxoindane-1-carboxylic acid, while chemically identical in achiral environments (identical melting points of 111–113 °C and pKa of ~3.67), exhibit divergent behavior in chiral environments—including enzymatic active sites, chiral stationary phases, and downstream diastereomeric derivatizations . Substituting the (R)-enantiomer with the racemate (CAS 29427-69-8) introduces 50% of the undesired (S)-configured impurity, which can confound biological assay interpretation, reduce enantioselectivity in catalytic transformations, and compromise the optical purity of downstream pharmaceutical intermediates . Verified enantiomeric integrity is therefore a critical procurement specification for any application requiring stereochemical fidelity.

Quantitative Differentiation Evidence for (1R)-3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid Versus Comparators


Chiral Chromatographic Baseline Separation on Immobilized Polysaccharide CSP Confirms Enantiomeric Discrimination

The enantiomers of 3-oxo-1-indancarboxylic acid are baseline-resolved by supercritical fluid chromatography (SFC) on the immobilized polysaccharide chiral stationary phase CHIRALPAK IA using hexane as mobile phase, enabling unambiguous identification and quantification of the (R)-enantiomer (CAS 81702-53-6) versus the (S)-enantiomer (CAS 40985-43-1) . This validated separation method provides procurement-quality verification that the single enantiomer supplied is free from its antipode, a capability not available when sourcing the racemate alone.

Chiral Chromatography Enantiomer Separation SFC Method Development

Enantiomer-Specific Crystallographic Catemer Formation Differentiates (R)- from (S)-Configured Solid-State Packing

In the anhydrous crystal structure of racemic (±)-2,3-dihydro-3-oxo-1H-indenecarboxylic acid, the molecules assemble into helical monoenantiomeric hydrogen-bonding catemers (carboxyl-to-ketone) that are counteraligned with chains of opposite chirality in the unit cell [1]. This structural motif, with a close C–H···O contact of 2.57 Å between the sp² carboxyl oxygen and aromatic H6 on a same-chirality neighbor, is inherently dependent on absolute configuration. The (R)-enantiomer participates in right-handed helical catemers; the (S)-enantiomer in left-handed ones. This enantiomer-specific solid-state architecture has implications for crystal habit, dissolution rate, and physical stability that are absent in the racemate.

Crystal Engineering Solid-State Chemistry γ-Keto Acids

Lipoxygenase Inhibitory Activity Reported for the 3-Oxoindane-1-carboxylic Acid Scaffold Establishes Biological Relevance Over Reduced Analogues

3-Oxoindane-1-carboxylic acid is reported as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent), and antioxidant properties in fats and oils [1]. In contrast, the reduced analogue (1R)-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 68000-22-6), which lacks the 3-keto group, has no documented lipoxygenase activity. While enantiomer-specific IC₅₀ values for the isolated (R)-enantiomer are not available in the public domain, the presence of the 3-keto group is structurally essential for the reported enzyme inhibitory profile.

Enzyme Inhibition Lipoxygenase Arachidonic Acid Cascade

Synthetic Utility as a Chiral Building Block for Enantiopure Drug Substances

Indane-1-carboxylic acid derivatives constitute the core scaffold of bioactive compounds including the anticoagulant camonagrel. A 2025 enantiodivergent synthetic methodology delivers both (R)- and (S)-indane-1-carboxylic acid derivatives with up to 99% enantiomeric excess (ee) via organocatalytic Michael addition to 1H-inden-1-ones, followed by oxidative fragmentation and chemoselective reduction [1]. (1R)-3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid serves as the corresponding 3-keto intermediate en route to the reduced (R)-indane-1-carboxylic acid scaffold. This established synthetic pathway positions the (R)-configured 3-oxo acid as a tractable, scalable precursor for accessing enantiopure drug substances, whereas the racemate would require additional resolution steps, reducing overall yield and increasing cost.

Asymmetric Synthesis Drug Intermediate Camonagrel

Potential Oral Hypoglycemic Activity Reported for the 3-Oxoindane-1-carboxylic Acid Class

Studies on indan acids have identified 3-oxoindane-1-carboxylic acid as a potential oral hypoglycemic agent . While specific blood glucose-lowering data for the isolated (R)-enantiomer are not publicly available, the class-level activity provides a rationale for enantiomer-specific SAR exploration. Procurement of the defined (R)-enantiomer permits researchers to determine whether the hypoglycemic activity is enantiospecific or shared by both enantiomers—a question that cannot be resolved using the racemate.

Diabetes Research Oral Hypoglycemic Agents Indan Acids

Commercial Availability and Enantiomeric Purity Specifications Enable Direct Procurement Without Resolution

(1R)-3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 81702-53-6) is commercially supplied as a discrete enantiomer at 95% purity by specialist chemical vendors , whereas the (S)-enantiomer (CAS 40985-43-1) must be sourced separately . The racemate (CAS 29427-69-8) is available at 98% chemical purity from major suppliers but with 0% enantiomeric excess . The distinct CAS numbers and separate commercial listings ensure traceable chain of custody for the specific enantiomer, enabling direct use without investment in preparative chiral chromatography or diastereomeric salt resolution.

Chemical Procurement Chiral Building Blocks Enantiomeric Purity

High-Value Application Scenarios for (1R)-3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid


Enantioselective Synthesis of Indane-Based Drug Candidates (e.g., Camonagrel and Congeners)

Employ (1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid as a chiral-pool starting material for constructing (R)-configured indane-1-carboxylic acid derivatives with up to 99% ee, as demonstrated in the 2025 enantiodivergent synthesis of camonagrel enantiomers [1]. The pre-installed (R) stereocenter at C-1 eliminates the need for late-stage chiral resolution, reducing synthetic step count and improving overall yield compared to racemate-based routes.

Stereospecific Lipoxygenase SAR Studies and Arachidonic Acid Cascade Research

Use the enantiopure (R)-form to probe the stereochemical requirements of 5-lipoxygenase (5-LOX) inhibition reported for the 3-oxoindane-1-carboxylic acid scaffold [1]. Head-to-head comparison with the (S)-enantiomer (CAS 40985-43-1) in enzyme inhibition assays can reveal whether the lipoxygenase inhibitory activity is enantiospecific or enantio-independent—critical information for hit-to-lead optimization that cannot be extracted from racemate testing alone.

Chiral Chromatography Method Development and Enantiomeric Purity Validation

Utilize the established SFC separation on CHIRALPAK IA / hexane [1] as a validated analytical reference method for verifying enantiomeric excess of (1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid. The confirmed baseline resolution provides a quality control framework for incoming material acceptance, stability studies, and enantiomeric purity documentation in regulated research environments.

Solid-State Crystallography of Chiral γ-Keto Acid Hydrogen-Bonding Networks

Investigate the enantiomer-specific helical catemer architecture of (1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid (right-handed helicity) versus the (S)-enantiomer (left-handed helicity) for crystal engineering studies [1]. The well-characterized hydrogen-bonding pattern (carboxyl-to-ketone catemers with 2.57 Å C–H···O close contacts) makes this compound a model system for studying how absolute configuration governs solid-state supramolecular assembly in γ-keto acids.

Quote Request

Request a Quote for (1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.